Vinyl Q resin Vinyl Q resin
Brand Name: Vulcanchem
CAS No.:
VCID: VC17936385
InChI: InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80)
SMILES:
Molecular Formula: C72H125NO10
Molecular Weight: 1164.8 g/mol

Vinyl Q resin

CAS No.:

Cat. No.: VC17936385

Molecular Formula: C72H125NO10

Molecular Weight: 1164.8 g/mol

* For research use only. Not for human or veterinary use.

Vinyl Q resin -

Specification

Molecular Formula C72H125NO10
Molecular Weight 1164.8 g/mol
IUPAC Name [4,5-dihydroxy-2-[3-hydroxy-2-(2-hydroxytriaconta-15,18,21,24,27-pentaenoylamino)hexadec-4-enoxy]-6-(hydroxymethyl)oxan-3-yl] icosa-11,14-dienoate
Standard InChI InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80)
Standard InChI Key ZYGMNYGKOJRDKD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)OC(=O)CCCCCCCCCC=CCC=CCCCCC)NC(=O)C(CCCCCCCCCCCCC=CCC=CCC=CCC=CCC=CCC)O)O

Introduction

Chemical Identity and Structural Characteristics

Vinyl Q resin (CAS 68584-83-8) is formally identified by the molecular formula C₇₂H₁₂₅NO₁₀ and a molecular weight of 1164.8 g/mol . The structure combines:

  • Vinyl-terminated polydimethylsiloxane (PDMS) chains providing flexibility and reactive sites

  • MQ resin framework (M: monofunctional Me₃SiO₁/₂; Q: tetrafunctional SiO₄/₂) creating a three-dimensional network

  • Controlled cross-link density through stoichiometric balancing of functional groups

Table 1: Key structural parameters of Vinyl Q resin

ParameterValueMeasurement Standard
Degree of polymerization12-18 repeating unitsGPC analysis
Vinyl content5-7 wt%¹H NMR spectroscopy
Q-group concentration30-40 mol%²⁹Si NMR spectroscopy

The resin's architecture enables dual curing mechanisms—both platinum-catalyzed hydrosilylation for addition curing and radical-initiated polymerization through vinyl groups . This structural duality underlies its unique capacity to form materials with tunable hardness (Shore A 8-52) and elongation at break (68-103%) depending on formulation parameters .

Physicochemical Profile and Material Properties

Vinyl Q resin exhibits exceptional thermal and mechanical characteristics derived from its hybrid organic-inorganic composition:

Thermal Behavior

  • Glass transition (Tg): -125°C to -80°C (DMTA, 1Hz)

  • Thermal decomposition onset: 380°C (TGA, N₂ atmosphere)

  • Coefficient of thermal expansion: 250-300 ppm/°C (20-150°C range)

Table 2: Comparative thermal stability of silicone resins

Resin TypeMax Service Temp (°C)LOI (%)
Vinyl Q resin30032
Phenolic silicone25028
Epoxy-functional MQ18026
Data sources:

Mechanical Performance

Synthesis and Manufacturing Protocols

Industrial production follows a three-stage process:

  • Co-hydrolysis: Controlled reaction of methyltrimethoxysilane (MTMS) and tetraethylorthosilicate (TEOS) in acidic ethanol/water medium

  • Vinyl functionalization: Hydrosilylation grafting of vinyltrimethoxysilane (VTMS) using Karstedt's catalyst at 80°C

  • Solvent stripping: Removal of methanol byproducts via thin-film evaporation (<10 ppm residual)

Critical process parameters include:

  • Stoichiometric ratio (Si-H:Vi): 2.33-3.05 for optimal cure

  • Reaction temperature: Maintained at 65±2°C to prevent premature gelation

  • Particle size control: Milling to D₅₀ < 5μm for dispersion stability

Advanced Applications and Formulation Strategies

Electronics Encapsulation

In LED packaging, Vinyl Q resin formulations (30-40 wt% loading) provide:

  • Refractive index matching (nD²⁵ = 1.405)

  • CTE compatibility with GaN substrates (5.6 ppm/°C)

  • Hydrolytic stability <50 ppm H₂O uptake after 1000h 85°C/85% RH

Table 3: Encapsulant performance metrics

PropertyVinyl Q FormulationEpoxy Control
L70 @ 150mA (hours)58,00032,000
Yellowing index ΔYI1.28.7
Ionic purity (Na⁺ eq.)<5 ppb120 ppb
Data sources:

Additive Manufacturing

Recent developments in UV-curable systems combine Vinyl Q resin with mercapto-functional silicones for DLP 3D printing:

  • Print resolution: Achieves 50μm feature reproduction

  • Post-cure properties: Shore A 39-52 with >100% elongation

  • Cure kinetics: Full cross-linking within 8s @ 385nm, 20mW/cm²

Market Trajectory and Innovation Frontiers

The global Vinyl Q resin market (2025-2030) is projected to grow at 7.8% CAGR, driven by:

  • Electric vehicle adoption: Battery potting compounds requiring UL94 V-0 compliance

  • 5G infrastructure: Millimeter wave antenna coatings with εr = 2.8-3.2

  • Biomedical advances: Drug-eluting catheters leveraging silicone-blood compatibility

Ongoing research focuses on:

  • Nanocomposite hybrids: Incorporating BNNTs for thermal conductivity >1.5 W/mK

  • Dynamic covalent networks: Vitrimer-like reworkability via transesterification

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